Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Description

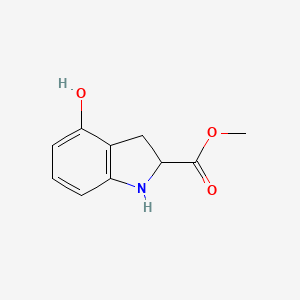

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a bicyclic indole derivative characterized by a partially saturated indole ring system. The compound features a hydroxyl group at the 4-position, a methyl ester at the 2-position, and a 2,3-dihydro-1H-indole scaffold, which reduces aromaticity compared to fully unsaturated indoles . Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 209.20 g/mol (free base) or 229.67 g/mol as the hydrochloride salt .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-4,8,11-12H,5H2,1H3 |

InChI Key |

MDOBAIQGRXOKAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(N1)C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classical method for constructing indole derivatives. The preparation of This compound can involve:

-

- Phenylhydrazine derivative

- Methyl pyruvate (or similar keto ester)

-

- Condensation of phenylhydrazine with methyl pyruvate to form a hydrazone intermediate.

- Cyclization under acidic conditions (e.g., HCl or acetic acid) to yield the indole core.

- Hydroxylation at the C4 position using selective oxidizing agents like hydroxyl radicals or catalytic systems.

-

- Temperature: 80–120°C

- Solvent: Ethanol or acetic acid

- Catalyst: Acidic medium (HCl)

Yield : Typically moderate to high (50–80%), depending on the hydroxylation efficiency.

Method 2: Cyclization of Substituted Anilines

This method involves cyclizing a substituted aniline derivative to form the indoline structure:

-

- Substituted aniline (e.g., 4-hydroxyaniline)

- Methyl chloroacetate

-

- Alkylation of the aniline with methyl chloroacetate under basic conditions (e.g., NaOH).

- Intramolecular cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

- Temperature: 100–150°C

- Solvent: Dimethylformamide (DMF) or toluene

- Catalyst: Dehydrating agent

Yield : Moderate (~60–70%).

Method 3: Hydroxylation of Preformed Indoline Derivatives

This method focuses on introducing the hydroxyl group after constructing the indoline framework:

-

- Methyl indoline-2-carboxylate

- Hydroxylating agents (e.g., mCPBA or KMnO₄)

-

- Oxidation of the indoline derivative at C4 using selective oxidants.

- Purification via recrystallization or column chromatography.

-

- Temperature: Room temperature to mild heating (~40°C)

- Solvent: Dichloromethane (DCM) or methanol

Yield : High (~80%), depending on regioselectivity.

Data Table

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylhydrazine, Methyl pyruvate | HCl, AcOH | 80–120°C, ethanol | 50–80 |

| 2 | Substituted aniline, Methyl chloroacetate | POCl₃, NaOH | 100–150°C, DMF | 60–70 |

| 3 | Methyl indoline-2-carboxylate | mCPBA | RT–40°C, DCM | ~80 |

Analysis of Preparation Methods

Advantages

- Fischer Indole Synthesis offers versatility in substrate selection.

- Cyclization methods provide direct access to functionalized indoles.

- Hydroxylation post-cyclization ensures regioselectivity.

Challenges

- Regioselectivity during hydroxylation can be difficult to control.

- Harsh conditions in some methods may lead to side reactions or decomposition.

- Purification steps are often required due to by-product formation.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization (e.g., amide formation).

Example Reaction:

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate → 4-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

-

Conditions : Reflux with H<sub>2</sub>SO<sub>4</sub> in methanol or NaOH in aqueous ethanol .

-

Mechanism : Acid-catalyzed ester hydrolysis proceeds via nucleophilic acyl substitution, while base-mediated saponification involves deprotonation and cleavage of the ester bond .

Hydroxyl Group Reactivity

The 4-hydroxyl group participates in alkylation, acylation, and condensation reactions.

O-Methylation

Example Reaction :

This compound → Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

-

Conditions : CH<sub>3</sub>I, NaH in anhydrous DMF at 60–80°C .

-

Regioselectivity : Prolonged heating favors exclusive O-methylation over N-methylation .

Acylation

Example Reaction :

This compound → Methyl 4-acetoxy-2,3-dihydro-1H-indole-2-carboxylate

-

Conditions : Acetyl chloride, pyridine at 0–25°C.

-

Application : Hydroxyl protection during multi-step syntheses.

Electrophilic Substitution on the Aromatic Ring

The electron-rich indoline ring undergoes electrophilic substitution at positions activated by the hydroxyl and ester groups.

Example Reaction : Nitration

-

Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C.

-

Product : Nitro derivatives substituted at C5 or C7 positions.

-

Mechanism : Directed by the hydroxyl group’s activating effect.

Oxidation of the Dihydroindole Ring

Example Reaction :

This compound → Methyl 4-hydroxy-1H-indole-2-carboxylate

Reduction of the Ester Group

Example Reaction :

This compound → 4-Hydroxy-2,3-dihydro-1H-indole-2-methanol

Amide Formation

The hydrolyzed carboxylic acid derivative reacts with amines to form bioactive amides.

Example Reaction :

4-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid + Benzylamine → N-Benzyl-4-hydroxy-2,3-dihydro-1H-indole-2-carboxamide

Scientific Research Applications

Medicinal Chemistry

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate has been studied for its potential therapeutic effects, particularly as an antiviral agent. Research indicates that derivatives of this compound can inhibit the replication of viruses, such as the Hepatitis B virus. In vitro studies have demonstrated that specific derivatives exhibit high inhibition rates at concentrations around 10 µM, suggesting their potential use in antiviral therapies .

Case Study: Antiviral Activity

In a study examining the antiviral properties of this compound derivatives, molecular docking simulations indicated strong interactions with viral proteins. The experimental results confirmed that these compounds could effectively reduce viral load in infected cell lines. This positions them as promising candidates for further development into antiviral drugs .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex indole derivatives. Its functional groups allow for various chemical modifications, enabling the synthesis of compounds with diverse biological activities.

Synthesis Pathways

Several synthetic routes have been developed to obtain this compound:

- Alkylation Reactions : The compound can undergo alkylation to introduce different substituents on the indole ring, enhancing its biological activity.

- Functional Group Transformations : The hydroxyl group can be modified to create esters or ethers, which can further alter the compound's properties and efficacy .

Pharmacological Research

Research has also focused on the pharmacological properties of this compound and its derivatives. These studies explore their effects on various biological pathways and potential therapeutic applications.

Anti-inflammatory Properties

Some derivatives have shown promise in modulating immune responses by influencing cytokine production. This suggests potential applications in treating inflammatory diseases where cytokine dysregulation is a factor .

Data Table: Summary of Research Findings

Conclusion and Future Directions

This compound exhibits significant potential across various fields including medicinal chemistry and organic synthesis. Its ability to act as an antiviral agent and its versatility in synthetic applications make it a compound worthy of further investigation.

Future research should focus on optimizing synthetic pathways to enhance yields and exploring the full range of biological activities associated with this compound and its derivatives. Continued exploration may lead to novel therapeutic agents with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active indole moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

- 4-Hydroxy group : Enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

- Methyl ester at C2 : Modifies electrophilicity and metabolic stability relative to carboxylic acid derivatives.

Table 1: Structural and Molecular Comparison

Biological Activity

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.202 g/mol

- SMILES Notation : COC(=O)C1=C(C=CC=N1)C(=O)O

Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at Position 4 | Enhances binding affinity to target enzymes |

| Carboxyl Group at Position 2 | Increases solubility and bioavailability |

| Alkyl Substituents | Modulate potency against specific targets |

Case Studies

- Antiviral Studies :

- Anticancer Research :

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Binding : Its ability to mimic natural substrates allows it to bind effectively to various receptors, modulating physiological responses.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid for 3–5 hours yields crystalline products. Post-synthesis purification involves filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the indole scaffold and substituent positions. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and ester carbonyl (C=O). Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, X-ray diffraction using SHELXL (via SHELX software) resolves the 3D structure, while ORTEP-3 generates graphical representations .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Store at -20°C for long-term stability. In case of accidental exposure, follow P-coded protocols (e.g., P301 for ingestion: contact poison control). Waste disposal must comply with hazardous material guidelines, using certified bio-waste services .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal structure inform supramolecular design?

- Methodological Answer : Graph set analysis (GSA) categorizes hydrogen-bonding motifs (e.g., chains, rings) using Etter’s formalism. For this compound, the hydroxyl group likely forms O–H···O/N interactions, influencing crystal packing. SHELXL refines these interactions via high-resolution data, while ORTEP-3 visualizes directional bonds .

Q. What computational strategies optimize reaction yields in its synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps. Solvent effects are modeled using COSMO-RS, while reaction kinetics are simulated via Arrhenius plots. Experimentally, varying acetic acid concentrations and reflux durations (3–5 hours) can validate computational predictions .

Q. How to resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from thermal motion or disorder. Use SHELXL’s ADDSYM to check missed symmetry and PLATON’s TWINLAW for twinning. Compare DFT-optimized geometries (e.g., Gaussian09) with experimental data to identify systematic errors .

Q. What structural analogs of this compound exhibit biological activity, and how are they designed?

- Methodological Answer : Derivatives like ethyl indole-2-carboxylate ( ) and fluorinated analogs ( ) are synthesized via similar routes. Structure-activity relationship (SAR) studies involve modifying the hydroxyl/methoxy groups and testing in vitro bioassays (e.g., enzyme inhibition). Docking studies (AutoDock Vina) predict binding affinities to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.